Product packaging for 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin(Cat. No.:CAS No. 103456-43-5)

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin

Cat. No.: B019440
CAS No.: 103456-43-5
M. Wt: 736.5 g/mol
InChI Key: FPCROEVBHPWKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin (HpBDD) is a high-purity, synthetic polybrominated dibenzo-p-dioxin (PBDD) congener of significant interest in environmental and toxicological research. As a brominated analog of the well-studied chlorinated dioxins, it serves as a critical reference standard for understanding the behavior and impact of a broader class of dioxin-like compounds, which are recognized as persistent organic pollutants (POPs) . Main Applications & Research Value This compound is primarily used in academic, industrial, and governmental research. Its main applications include acting as a standard in analytical method development for the detection and quantification of PBDDs in environmental samples, food, and biological matrices. Furthermore, it is invaluable in toxicological studies aimed at elucidating the relative potency, metabolic pathways, and environmental persistence of brominated dioxins compared to their chlorinated counterparts. Researchers utilize it to investigate the structure-activity relationships of compounds that act as aryl hydrocarbon receptor (AhR) agonists . Mechanism of Action Like other dioxins, the primary mechanism of action for 1,2,3,4,6,7,8-HpBDD is mediated through the aryl hydrocarbon receptor (AhR) . Upon entering the cell, the compound binds to the AhR, forming a complex that translocates to the nucleus. This complex then binds to specific DNA sequences, leading to the upregulation or downregulation of a wide array of genes . This inappropriate gene activation can result in a spectrum of biochemical and toxic responses, including the induction of xenobiotic-metabolizing enzymes (e.g., CYP1A1), disruption of normal cellular functions, and potentially leading to adverse effects such as endocrine disruption, immunotoxicity, and tumor promotion in model organisms . The high degree of bromination contributes to its environmental persistence and potential for bioaccumulation in the food chain . Note on Use This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12HBr7O2 B019440 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin CAS No. 103456-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4,6,7,8-heptabromodibenzo-p-dioxin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12HBr7O2/c13-2-1-3-10(7(17)4(2)14)21-12-9(19)6(16)5(15)8(18)11(12)20-3/h1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCROEVBHPWKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)Br)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12HBr7O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074245
Record name 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110999-47-8
Record name Dibenzo(b,e)(1,4)dioxin, 1,2,3,4,6,7,8-heptabromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110999478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Environmental Distribution, Transport, and Transformation of 1,2,3,4,6,7,8 Heptabromodibenzo P Dioxin and Polybrominated Dibenzo P Dioxins

Inter-media Partitioning and Environmental Transport.inchem.orgepa.govresearchgate.net

The movement and distribution of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin and other PBDDs among different environmental compartments such as air, water, and soil are critical to understanding their environmental impact. inchem.org These compounds are known for their persistence and ability to bioaccumulate. nih.govisotope.com

Atmospheric Transport and Dispersion of Particulate and Vapor Phases.researchgate.netaaqr.orgepa.gov

Due to their semi-volatile nature, PBDDs can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter. aaqr.org This dual-phase existence allows for long-range atmospheric transport, enabling their dispersion to remote locations far from their original sources. researchgate.net The partitioning between the vapor and particulate phases is influenced by factors such as temperature, the specific congener, and the nature of the atmospheric particles. inchem.orgaaqr.org

Studies have shown that higher brominated congeners, like this compound, tend to be more associated with the particulate phase due to their lower volatility. This association with particles facilitates their removal from the atmosphere through wet and dry deposition. The estimated atmospheric half-life for the vapor-phase reaction of heptachlorodibenzo-p-dioxin with hydroxyl radicals is approximately 12.3 days, indicating its potential for long-range transport. wikipedia.org

Transport and Distribution in Aquatic Systems: Water Column and Sediments.epa.govresearchgate.net

In aquatic environments, the high hydrophobicity and low water solubility of this compound and other PBDDs lead to their strong partitioning from the water column to suspended solids and ultimately to bottom sediments. inchem.orgepa.gov Sediments, therefore, act as a significant sink and long-term reservoir for these compounds in aquatic systems. epa.gov

The transport of PBDDs in the water column is largely governed by the movement of suspended particles to which they are adsorbed. epa.gov Over time, these particles settle, leading to the accumulation of PBDDs in the sediment. Once in the sediment, these compounds can persist for long periods due to the anaerobic conditions and lack of light, which inhibit degradation processes. epa.gov Resuspension of sediments can reintroduce these contaminants into the water column, making them available to aquatic organisms. The log octanol-water partition coefficient (log Kow) and log organic carbon-water (B12546825) partition coefficient (log Koc) for the similar compound TCDD are both estimated to be around 7.0, highlighting its strong tendency to adsorb to organic matter in sediment and soil. epa.gov

Soil Contamination and Distribution.epa.govresearchgate.net

Soil contamination with PBDDs, including this compound, primarily occurs through atmospheric deposition. inchem.orgnih.gov Industrial activities and combustion processes are major sources of these contaminants in the soil. nih.gov Due to their strong adsorption to soil organic matter, PBDDs are generally immobile in the soil profile and tend to remain in the upper layers. epa.gov

The persistence of these compounds in soil is a significant concern, as they can be taken up by plants and enter the food chain. nih.govnih.gov The concentration of dioxins in soil can vary widely depending on the proximity to emission sources, with higher levels found in industrial and urban areas. nih.gov For instance, soil dioxin-TEQs (toxic equivalency) have been observed to be higher in locations with high population densities. researchgate.net

Environmental Transformation Pathways of Polybrominated Dibenzo-p-dioxins.epa.govresearchgate.netaaqr.orgamazonaws.comnih.gov

PBDDs can undergo transformation in the environment through various processes, primarily photolytic and thermolytic degradation. inchem.org

Photolytic Degradation Processes in Environmental Matrices.epa.govresearchgate.netaaqr.orgamazonaws.comnih.gov

Photolytic degradation, or photolysis, is a key transformation pathway for PBDDs in the environment, particularly in the atmosphere and on surfaces exposed to sunlight. inchem.orgluc.edu This process involves the breakdown of the molecule by light energy. The rate of photolysis is influenced by factors such as the wavelength and intensity of light, the presence of photosensitizing substances, and the environmental matrix in which the compound is present. researchgate.net

Research has shown that photolysis can lead to the reductive debromination of PBDDs, forming lower-brominated and potentially less toxic congeners. researchgate.net However, photolysis can also lead to the formation of other hazardous products. luc.eduresearchgate.net For example, the photolysis of hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which can be precursors to PBDDs, has been shown to generate brominated dioxins. researchgate.net The efficiency of photolytic degradation generally decreases with an increasing number of bromine atoms on the molecule. nih.gov

Table 1: Factors Influencing Photolytic Degradation of PBDDs

FactorInfluence on Degradation Rate
Light Wavelength and Intensity Higher intensity and specific UV wavelengths can increase the rate of degradation. nih.govresearchgate.net
Environmental Matrix The medium (e.g., water, soil, air) can affect the availability of the compound to light and the presence of other reactive species. researchgate.net
Presence of Photosensitizers Certain compounds can absorb light energy and transfer it to the PBDD molecule, enhancing degradation.
Degree of Bromination Generally, photodegradation rates decrease as the number of bromine atoms increases. nih.gov

Thermolytic Degradation and Stability.epa.gov

Thermolytic degradation involves the breakdown of PBDDs at high temperatures. This process is particularly relevant in the context of industrial processes such as waste incineration and accidental fires involving materials containing brominated flame retardants. ua.esosti.gov The thermolysis of polybrominated diphenyl ethers (PBDEs), a common type of flame retardant, has been shown to produce PBDDs and polybrominated dibenzofurans (PBDFs). osti.gov

The stability of PBDDs to thermal degradation varies depending on the congener and the conditions of the thermal process. ua.es Studies on the thermal degradation of tetrabromobisphenol A (TBBPA), a widely used brominated flame retardant, have shown the formation of PBDDs and other hazardous products. researchgate.net

Biodegradation and Debromination Mechanisms

The breakdown of this compound (1,2,3,4,6,7,8-HpBDD) and other polybrominated dibenzo-p-dioxins (PBDDs) in the environment is a critical area of research. Microbial action, particularly under anaerobic conditions, plays a significant role in the transformation of these persistent organic pollutants.

Reductive debromination is a key process in the anaerobic biodegradation of PBDDs. This process involves the removal of bromine atoms and their replacement with hydrogen atoms, catalyzed by anaerobic microorganisms. nih.govmdpi.com Studies have shown that various dehalogenating bacteria, including species from the genera Dehalococcoides, Dehalobacter, and Desulfitobacterium, are capable of debrominating PBDDs. berkeley.edu This process is often slow, with less than 10% of nanomolar concentrations of highly brominated congeners being transformed over several months. berkeley.edu However, the rate of debromination can be influenced by factors such as the presence of co-substrates. For instance, the presence of trichloroethene (TCE) has been shown to stimulate PBDD debromination in microcosms of soils and sediments. nih.gov

The position of the bromine atoms on the dioxin structure influences the debromination process. Research indicates a preferential removal of para and meta bromines. berkeley.edu The initial debromination of higher brominated PBDDs, such as decabromodiphenyl ether (BDE-209), can lead to the formation of lesser-brominated and potentially more toxic congeners, including hepta-, hexa-, penta-, and tetra-BDEs. nih.govnih.gov This transformation is a concern as it can increase the bioavailability and toxicity of these compounds in the environment. berkeley.edu

In addition to anaerobic bacteria, certain types of fungi have also been investigated for their ability to degrade halogenated dioxins. For example, brown-rot fungi have demonstrated the capacity to degrade polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov While research on the fungal degradation of PBDDs is less extensive, the enzymatic systems of these organisms, such as those involving lignin-modifying enzymes, are known to break down a wide range of aromatic pollutants and may play a role in the degradation of PBDDs. vu.nl

Table 1: Microbial Genera Involved in Debromination of PBDDs
Microbial GenusKey Findings
DehalococcoidesPresent in active microcosms showing debromination of octa-BDE mixtures. nih.gov Capable of dehalogenating various PBDE congeners. berkeley.edu
DehalobacterEvaluated for its ability to debrominate environmentally relevant PBDE congeners. berkeley.edu
DesulfitobacteriumStudied for its role in the anaerobic debromination of PBDEs. berkeley.edu

Other Chemical Reactions in Natural Environments

Beyond microbial degradation, other chemical reactions contribute to the transformation of 1,2,3,4,6,7,8-HpBDD and other PBDDs in the environment. Photochemical reactions, driven by sunlight, are a significant abiotic degradation pathway.

Photolysis, the breakdown of compounds by light, can lead to the degradation of PBDDs. inchem.org This process can involve the cleavage of the ether bond or the removal of bromine atoms. The rate and products of photolysis are influenced by environmental conditions and the specific PBDD congener.

Furthermore, PBDDs can be formed through photochemical reactions involving other brominated compounds present in the environment. For instance, hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are abundant in marine environments, can undergo ultraviolet radiation-initiated transformations to form PBDDs. diva-portal.org This process involves initial cyclization followed by debromination reactions, leading to the formation of various PBDD congeners. diva-portal.org This photochemical formation pathway is considered an important source of PBDDs found in biota, particularly in marine ecosystems like the Baltic Sea. diva-portal.org

The estimated atmospheric half-life of the chlorinated analogue, 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (B131705) (HpCDD), due to reaction with photochemically produced hydroxyl radicals is approximately 12.3 days. wikipedia.org This suggests that similar photochemical reactions are likely relevant for the atmospheric fate of 1,2,3,4,6,7,8-HpBDD.

Table 2: Photochemical Transformation of Brominated Compounds
Precursor CompoundTransformation ProcessResulting ProductsEnvironmental Significance
Hydroxylated Polybrominated Diphenyl Ethers (OH-PBDEs)UV Radiation-initiated Cyclization and DebrominationPolybrominated Dibenzo-p-dioxins (PBDDs)Important source of PBDDs in marine environments. diva-portal.org

Bioaccumulation and Biomagnification within Ecological Food Chains

Due to their lipophilic (fat-loving) and persistent nature, 1,2,3,4,6,7,8-HpBDD and other PBDDs have a high potential to bioaccumulate in organisms and biomagnify through food chains. epa.govepa.gov Bioaccumulation is the process where the concentration of a substance in an organism exceeds that in the surrounding environment, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. agr.hr

PBDDs have been detected in various components of both aquatic and terrestrial food webs. researchgate.netnih.gov In aquatic environments, dietary intake is the primary pathway for the accumulation of dioxins in organisms like marine copepods and fish. iaea.org The efficiency of dietary assimilation depends on factors such as food concentration and type. iaea.org

Studies on the chlorinated analogue, 1,2,3,4,6,7,8-HpCDD, provide insights into the bioaccumulation potential. For instance, log bioconcentration factors (BCFs) for 1,2,3,4,6,7,8-HpCDD in fathead minnow, rainbow trout, and goldfish were found to be 2.71, 3.15, and 4.28, respectively. epa.gov Biomagnification factors (BMFs), which measure the increase in concentration from prey to predator, have also been determined. For mink fed a diet containing 1,2,3,4,6,7,8-HpCDD, log BMFs ranged from 1.18 to 1.70. epa.gov

In terrestrial food chains, PBDDs have been shown to biomagnify. For example, studies on food chains involving passerine birds, small rodents, and their predators (sparrowhawks, buzzards) have demonstrated the biomagnification of several polybrominated diphenyl ether (PBDE) congeners, which are structurally related to PBDDs. nih.gov Biomagnification factors for the sum of PBDEs in a predatory bird food chain ranged from 2 to 34. nih.gov Research at a municipal landfill also showed that PBDEs bioaccumulated in soil invertebrates and biomagnified in European starlings that consumed them. nih.govresearchgate.net

The degree of bromination can influence the bioaccumulation and biomagnification potential. While it is often observed that lower brominated congeners have greater biomagnification potential in some food webs, higher brominated congeners can also biomagnify, particularly in terrestrial organisms like predatory birds. researchgate.net The trophic magnification factor (TMF) is a metric used to quantify the average rate of contaminant concentration increase per trophic level in a food web. oup.comnih.gov TMFs are considered a reliable tool for assessing the biomagnification potential of chemicals that are widespread in the environment. nih.gov

Table 3: Bioaccumulation and Biomagnification Data for 1,2,3,4,6,7,8-HpCDD
Organism/Food ChainParameterValueReference
Fathead Minnowlog BCF2.71 epa.gov
Rainbow Troutlog BCF3.15 epa.gov
Goldfishlog BCF4.28 epa.gov
Mink (fed 1,2,3,4,6,7,8-HpCDD)log BMF1.18 - 1.70 epa.gov

An in-depth examination of the analytical methodologies for the detection and quantification of this compound and related polybrominated dibenzo-p-dioxins (PBDDs) is crucial for understanding their environmental fate and human exposure. The complexity of various environmental and biological samples necessitates a multi-stage process involving meticulous sample preparation, extraction, cleanup, and sophisticated chromatographic separation.

Environmental Occurrence and Congener Profiles of 1,2,3,4,6,7,8 Heptabromodibenzo P Dioxin and Polybrominated Dibenzo P Dioxins

Detection in Abiotic Environmental Compartments

PBDDs, including 1,2,3,4,6,7,8-HpBDD, are found in various non-living environmental matrices as a result of both intentional and unintentional production. researchgate.net Their presence is often linked to industrial activities, combustion processes, and the use and disposal of brominated flame retardants (BFRs).

The atmosphere serves as a primary pathway for the long-range transport of PBDDs. pops.int These compounds can be released from various sources and subsequently deposited in distant ecosystems.

Ambient Air: PBDDs are detected in ambient air, with concentrations varying based on proximity to source areas. epa.gov Isomer profiles in ambient air often resemble those found in combustion sources. epa.gov Halogenated gases, including those containing bromine, can have long atmospheric lifetimes, allowing for widespread distribution. epa.govlacity.govepa.gov

Flue Gas: Municipal and industrial waste incinerators are significant sources of PBDDs in flue gas. nih.govnih.gov Studies have shown that operational transients in combustors can considerably increase the levels of PBDDs compared to steady-state operation. nih.gov For instance, in one study, the total PBDD/F concentration in raw flue gas increased from 72.7 to 700 pg dscm⁻¹ during transient operations. nih.gov The homologue profile in raw flue gas is often dominated by hexa- and octa-brominated isomers. nih.gov

Smoke Condensates: PBDDs are formed during the combustion of materials containing brominated flame retardants. nih.gov Simulated burn pit smoke condensates have been shown to contain a variety of chemical compounds, including polycyclic aromatic hydrocarbons (PAHs), which can be correlated with the expression of certain genes in human airway epithelial cells. nih.gov

Aquatic environments act as sinks for PBDDs, where they can accumulate in both the water column and sediments. nih.govoup.com

Water: The detection of PBDDs in water is an indicator of contamination from various sources, including atmospheric deposition and runoff from contaminated soils. inchem.orgnih.gov The presence of these compounds in water raises concerns about their potential impact on aquatic ecosystems. nih.gov

Sediments: Sediments are a major reservoir for hydrophobic compounds like PBDDs. oup.comnih.gov Studies of river sediments have detected various PBDD congeners. nih.gov The levels of PBDDs in sediments can be indicative of historical and ongoing pollution in a watershed. nih.gov For instance, a study of sediments from the Hai River basin in China found detectable levels of various polyhalogenated aromatic hydrocarbons, although they were generally below threshold-effect levels. nih.gov

Soils and sewage sludge are important matrices for the accumulation and potential redistribution of PBDDs in the terrestrial environment. oup.com

Soil: PBDDs can enter the soil through atmospheric deposition and the application of contaminated materials like sewage sludge. oup.commdpi.com Background levels of PBDDs in soil can vary, with higher concentrations often found in industrialized and urban areas. mdpi.com

Sludge: Sewage sludge can contain significant concentrations of PBDDs. A U.S. national survey of sewage sludge found that PBDD/Fs were present in all composite samples, with a total mean concentration of 10,000 ng/kg dry weight. nih.govnih.gov The congener profile in these sludge samples was dominated by 1,2,3,4,6,7,8-heptabromodibenzofuran (1,2,3,4,6,7,8-HpBDF), which constituted about 95% of the total PBDD/F mass. nih.govnih.gov The application of sewage sludge to agricultural land is a potential pathway for the introduction of these compounds into the soil. oup.com

Fires, both accidental and intentional, can release PBDDs into the environment through the formation of residues and soot. inchem.org

Fire Residues and Soot: The incomplete combustion of materials containing brominated compounds leads to the formation of PBDDs in fire residues and soot. youtube.com These residues can contaminate surrounding environments and pose a risk of exposure. inchem.orgyoutube.com

Occurrence in Biotic Matrices

The lipophilic nature of PBDDs facilitates their accumulation in the fatty tissues of living organisms, leading to biomagnification in food webs. researchgate.netnih.gov

PBDDs have been detected in a variety of wildlife, particularly those in aquatic ecosystems. nih.govwho.int

Fish: Fish can accumulate PBDDs from their diet and the surrounding water. nih.govee-net.ne.jp Studies in the Baltic Sea have found that levels of PBDDs in some littoral fish can exceed those of their chlorinated counterparts. nih.gov The congener profiles in fish can vary depending on the species and their habitat. ee-net.ne.jp For example, PBDDs were non-detectable in fish from freshwater environments in one study but were present at high levels in marine fish from the Baltic Proper and the West Coast of Sweden. ee-net.ne.jp

Marine Mammals: As top predators in many marine food webs, marine mammals can accumulate high levels of PBDDs. eur.nl The presence of these compounds in marine mammals is a concern due to their potential to cause adverse health effects. eur.nlnih.gov

Data Tables

Table 1: PBDD/F Concentrations in U.S. Biosolids (ng/kg dry weight)

CompoundMean ConcentrationRange
1,2,3,4,6,7,8-HpBDF9,540580 - 40,900
1,2,3,4,7,8-HxBDF33040 - 1,290
1,2,3,4,7,8/1,2,3,6,7,8-HxBDD7616 - 195
Total PBDD/Fs 10,000 630 - 42,800

Data from a 2001 U.S. EPA national sewage sludge survey. nih.govnih.gov

Table 2: PBDD/F and PCDD/F Concentrations in Municipal Waste Combustor Flue Gas

ConditionAnalyteRaw Gas ConcentrationClean Gas Concentration
Steady StateΣPBDD/Fs72.7 pg dscm⁻¹1.45 pg dscm⁻¹
TransientΣPBDD/Fs700 pg dscm⁻¹9.53 pg dscm⁻¹
Steady StateΣPCDD/Fs240 ng dscm⁻¹1.52 ng dscm⁻¹
TransientΣPCDD/Fs960 ng dscm⁻¹16.0 ng dscm⁻¹

Data from a study on a municipal waste combustor. nih.gov

Presence in Human Biological Samples (e.g., Human Milk)

Polybrominated dibenzo-p-dioxins (PBDDs), including the specific congener 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin, are lipophilic compounds, meaning they accumulate in fatty tissues. This characteristic leads to their presence in human biological samples, with human milk being a significant matrix for excretion and a primary route of exposure for nursing infants. oaepublish.comnih.gov Due to their persistence, these compounds can be passed from mother to child. nih.gov

While direct data on this compound in human milk is limited in readily available literature, studies on its chlorinated analogue, 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (B131705) (1,2,3,4,6,7,8-HpCDD), provide valuable insights. Research has identified 1,2,3,4,6,7,8-HpCDD as one of the dominant chlorinated congeners in human milk. For instance, a study of breast milk samples from Ireland reported that alongside Octachlorodibenzo-p-dioxin (OCDD), 1,2,3,4,6,7,8-HpCDD was a major contributor to the congener profile. nih.gov Similarly, a study in Vietnam, conducted decades after the spraying of herbicides, found high concentrations of 1,2,3,4,6,7,8-HpCDD in breast milk from specific regions like Quang Tri. nih.gov

Furthermore, studies on polybrominated diphenyl ethers (PBDEs), which are precursors to PBDDs, consistently show their presence in human milk. nih.govnih.gov Notably, BDE-209, a highly brominated congener and a component of commercial Deca-BDE flame retardants, has been detected at significant concentrations in breast milk. nih.goviaeg.com The presence of these highly brominated PBDEs suggests that their degradation and transformation byproducts, including heptabrominated dibenzo-p-dioxins, may also be present. The analysis of detailed congener profiles in human milk is crucial for understanding the sources of dioxin exposure. mdpi.com

Table 1: Dominant Dioxin Congeners Found in Human Milk Studies (Chlorinated Analogues)

Study LocationDominant Congeners ReportedCitation
IrelandOCDD, 1,2,3,4,6,7,8-HpCDD, 2,3,4,7,8-PeCDF nih.gov
Vietnam (Quang Tri)High concentrations of 1,2,3,4,6,7,8-HpCDD nih.gov
Japan (Tokyo)2,3,4,7,8-PeCDF, 1,2,3,7,8-PeCDD, PCB #126 mdpi.com

Use of Ecological Indicator Species for Monitoring

Ecological indicator species are organisms used to monitor environmental health and contamination. Due to the persistent and bioaccumulative nature of PBDDs, various organisms across different trophic levels can serve as indicators for the presence and concentration of these pollutants in the environment.

Organisms high in the aquatic food web are particularly useful for monitoring PBDDs. Studies have detected PBDD/Fs in species such as ringed seals and pilot whales. inchem.org Fish are also recognized as important indicators of PBDD/F contamination in aquatic ecosystems. inchem.org The congener profile within these organisms can provide clues about the sources of contamination.

In terrestrial environments, soil-dwelling organisms can be effective indicators. For example, earthworms have been used to assess the bioavailability and bioaccumulation of higher brominated diphenyl ethers, such as BDE-209, from soil amended with sewage sludge, which is a known reservoir for these contaminants. researchgate.net

Vegetation can also act as an indicator of local airborne contamination. Studies conducted near e-waste recycling sites have found that the PBDE congener profiles in vegetables were similar to those in the surrounding soil and sediments, indicating that the plants were accumulating these compounds from local emissions. manchester.ac.uk This suggests that analysis of local plant life can be a useful tool for monitoring the environmental spread of PBDD precursors from industrial or recycling sites.

Presence in Anthropogenic Materials and Consumer Products

Polybrominated dibenzo-p-dioxins, including this compound, are not intentionally produced but are formed as unintentional byproducts in various industrial processes and are consequently found in a range of man-made materials and products. mdpi.comnih.gov

Association with Flame-Retarded Products and Materials

A primary source of PBDDs in consumer goods is their formation as impurities during the manufacturing of brominated flame retardants (BFRs). mdpi.com They can also be generated during the thermal degradation of BFRs when products containing them are manufactured or disposed of. mdpi.cominchem.org Consequently, PBDD/Fs have been detected in plastics that are treated with various BFRs. tiktok.com Commercial PBDE mixtures, particularly those with higher bromination levels like Octa-BDE and Deca-BDE, are known to contain PBDFs as impurities. inchem.org For example, 1,2,3,4,6,7,8-HeptaBDF has been identified as a prevailing congener in commercial Deca-BDE formulations. inchem.org

Detection in Electronic Waste

Electronic waste (e-waste) is a significant reservoir and source of PBDDs and their precursors. nih.gov Many electronic components are housed in plastics treated with BFRs, primarily PBDEs, to meet fire safety standards. nih.gov During the often-uncontrolled recycling processes of e-waste, such as heating and shredding, these PBDEs can be transformed into the more toxic PBDDs and polybrominated dibenzofurans (PBDFs). nih.govepa.gov

Studies of e-waste recycling sites have consistently shown high concentrations of PBDEs in soil and dust, with Deca-BDE (BDE-209) being the dominant congener, often accounting for over 90% of the total PBDEs. tiktok.comfosonline.org The thermal stress on these materials during recycling is a known pathway for the formation of PBDD/Fs. epa.gov This makes e-waste a critical point source for the environmental release of these hazardous compounds. nih.govdioxin20xx.org

Congener-Specific Profiles and Isomer Distribution Patterns

The distribution pattern of different PBDD congeners and isomers can provide valuable information for identifying their sources of emission. Different formation pathways—whether from commercial BFR production, thermal degradation, or photochemical processes—result in distinct congener profiles in environmental and biological samples. inchem.org

Analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), the chlorinated analogues of PBDD/Fs, has shown that factors like age can influence the congener profiles found in human tissues, reflecting changes in exposure sources over time. iaeg.com Similarly, distinct geographical patterns in congener profiles have been observed. For instance, in a Vietnamese study, breast milk from women in different areas showed different dominant PCDD/F congeners, with high levels of 1,2,3,4,6,7,8-HpCDD being characteristic of one particular region. nih.gov This highlights how specific congener analysis can be a powerful tool for source apportionment.

Dominance of Higher-Brominated Congeners, including Heptabromodibenzo-p-dioxins

In many environmental samples associated with industrial activity and waste processing, higher-brominated congeners of PBDDs and PBDFs tend to dominate. This is often linked to the widespread use of commercial Deca-BDE mixtures, which primarily consist of BDE-209.

Table 2: Predominant Higher-Brominated PBDD/F Congeners in Environmental Samples

Sample TypePredominant Higher-Brominated CongenersCitation
Municipal Solid Waste Incinerator Ash1,2,3,4,6,7,8-HpBDF, OBDF
Commercial Deca-BDEOcta-BDF, 1,2,3,4,6,7,8-HeptaBDF inchem.org
E-waste Recycling Site SoilsDeca-BDE (BDE-209) as primary precursor fosonline.org

Comparison with Polychlorinated Dibenzo-p-dioxin (B167043)/Furan (B31954) (PCDD/F) Isomer Profiles

The isomer profiles of PBDDs in the environment often show distinct differences when compared to their chlorinated analogs, PCDD/Fs. These differences are influenced by their respective formation pathways, sources, and environmental fate.

Sources and Formation: PCDD/Fs are primarily byproducts of anthropogenic activities, such as waste incineration, metal smelting, and certain chemical manufacturing processes. wikipedia.orgscielo.br Forest fires and volcanic eruptions are considered minor natural sources. wikipedia.orgnih.gov The resulting PCDD/F profiles from these combustion sources are often characterized by a wide range of congeners. In contrast, while PBDDs can also be formed during combustion processes, particularly those involving brominated flame retardants, significant natural production of lower-brominated PBDDs occurs in marine environments. acs.orgnih.gov This leads to congener profiles in some marine organisms that are dominated by specific PBDD congeners, a pattern not typically observed for PCDDs. acs.org

Environmental Distribution and Congener Patterns: Studies comparing PBDD/F and PCDD/F concentrations in different environments reveal significant variations. For instance, in the atmosphere of industrial areas, a high correlation between PBDD/F and PCDD/F concentrations has been observed, suggesting common sources from metallurgical facilities. acs.org In these areas, polychlorinated dibenzofurans (PCDFs) often dominate over PCDDs. acs.org Conversely, in areas with a high concentration of electronics industries, PBDD/F levels can be significantly higher than in industrial areas, while PCDD/F concentrations remain comparatively lower. acs.org This points to the use and emission of brominated flame retardants as a major source of PBDDs. acs.org

In sediments and soils, the congener profiles also differ. For example, sediments near former chlor-alkali plants have shown high concentrations of PCDFs with a profile typical of "chlorine pattern," dominated by hepta- and octa-chlorinated congeners, while PBDDs and PBDFs were not detected. tandfonline.com In contrast, studies of marine environments have found that PBDD levels in fish can exceed those of their chlorinated counterparts. acs.org

The following tables present comparative data on the concentrations and congener profiles of PBDD/Fs and PCDD/Fs in various environmental matrices.

Table 1: Atmospheric Concentrations of PBDD/Fs and PCDD/Fs in Different Environments

Environment TypeMean PBDD/F Concentration (fg/Nm³)Mean PBDD/F TEQ (fg TEQ/Nm³)Mean PCDD/F Concentration (fg/Nm³)Mean PCDD/F I-TEQ (fg I-TEQ/Nm³)
Rural112.7Not ReportedNot Reported
Urban246.4Not ReportedNot Reported
Industrial4612Not ReportedNot Reported
Science Park9531Not ReportedNot Reported
Shanghai (Overall)1358304.18031497.1

Data sourced from studies on atmospheric environments in Taiwan and Shanghai. acs.orgcapes.gov.br TEQ (Toxic Equivalency) values are calculated to represent the total toxicity of a mixture of dioxin-like compounds.

Table 2: Predominant Congeners in Different Environmental Samples

Compound ClassSample TypePredominant Congeners/HomologuesKey Findings
PCDD/F Sediments near Chlor-Alkali PlantOCDF and HpCDFsPCDF concentrations were as high as 82.3 ng/g. tandfonline.com
PCDD/F US Fish (Nationwide Study)1,2,3,4,6,7,8-HpCDD, 2,3,7,8-TCDF1,2,3,4,6,7,8-HpCDD and 2,3,7,8-TCDF were the most frequently detected and had the highest concentrations. epa.gov
PBDD/F Indoor & Outdoor Air (PM2.5)BDE-209 (a PBDE precursor)BDE-209 was the predominant congener, suggesting its role as a source of PBDD/Fs. aaqr.org
PBDD Marine Biota (Baltic Sea)Lower-brominated PBDDs (e.g., TeBDD)Levels of some PBDDs exceeded their chlorinated analogues (PCDDs) in littoral fish. acs.org
PCDD/F Umbilical Cord SerumOcta-CDFsPCDD/Fs contributed 86.7% to the total TEQ. nih.gov

Ecological and Environmental Toxicological Studies of Polybrominated Dibenzo P Dioxins, Including 1,2,3,4,6,7,8 Heptabromodibenzo P Dioxin

Mechanisms of Toxic Action in Biological Systems

The toxicity of 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin (1,2,3,4,6,7,8-HpBDD) and other polybrominated dibenzo-p-dioxins (PBDDs) is primarily driven by their interaction with specific cellular pathways, leading to a cascade of biological and toxic effects.

A substantial body of evidence indicates that the toxic effects of PBDDs, much like their chlorinated counterparts, are predominantly mediated by the Aryl Hydrocarbon Receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-ARNT-Sim (bHLH-PAS) family. nih.gov In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. nih.gov

Upon binding with a ligand such as a PBDD, the receptor undergoes a conformational change, allowing it to translocate into the nucleus. nih.govnih.gov In the nucleus, it dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). nih.govmdpi.com This AhR/ARNT complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs), which are located in the promoter regions of target genes. mdpi.comnih.gov This binding initiates the transcription of a battery of genes, leading to a wide range of biological and toxic responses. nih.govnih.gov

The structure-activity relationships for PBDDs demonstrate that the most potent congeners are those substituted in the lateral 2, 3, 7, and 8 positions. nih.gov The addition of non-lateral bromine atoms or the removal of lateral ones tends to decrease the compound's activity. nih.gov The persistent activation of the AhR by metabolically stable compounds like PBDDs is thought to be a key reason for their toxicity, as it disrupts the receptor's normal physiological functions in maintaining homeostasis. nih.gov While many compounds can activate the AhR, persistent ligands are more likely to elicit toxic effects compared to those that are rapidly metabolized. nih.gov

The activation of the AhR/ARNT complex directly modulates the expression of a wide array of genes, most notably those encoding for Cytochrome P450 (CYP) enzymes. nih.govnih.gov

Cytochrome P450 Isoforms: One of the most well-documented responses to AhR activation by dioxin-like compounds is the potent induction of CYP1 family genes, particularly CYP1A1, CYP1A2, and CYP1B1. nih.gov This induction occurs via the binding of the AhR/ARNT complex to DREs upstream of these genes, increasing their rate of transcription. nih.gov The resulting increase in enzyme activity, such as ethoxyresorufin-O-deethylase (EROD) activity associated with CYP1A1, is a hallmark biomarker of exposure to AhR agonists. nih.gov Studies on PBDDs confirm their ability to induce these microsomal enzymes in a manner comparable to their chlorinated analogs. nih.govinchem.org For example, research in rat hepatoma cells showed a clear structure-activity relationship for PBDDs in inducing aryl hydrocarbon hydroxylase (AHH) and EROD activities. nih.gov

Steroidogenic Enzymes: Steroidogenesis is a complex process involving a series of enzymatic reactions catalyzed by both cytochrome P450 enzymes and hydroxysteroid dehydrogenases (HSDs). nih.govnih.gov These enzymes are crucial for the conversion of cholesterol into various steroid hormones. nih.gov Dioxin-like compounds can disrupt this pathway. For instance, in the H295R human adrenocortical carcinoma cell line, which expresses the key enzymes for steroidogenesis, the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) was found to significantly increase the mRNA levels of CYP1A1 and CYP1B1, enzymes involved in xenobiotic and steroid metabolism. nih.govnih.govdrugbank.com While TCDD did not directly affect the mRNA levels for CYP19 (aromatase) in one study, other AhR agonists have been shown to induce aromatase activity, highlighting the complex and compound-specific nature of these interactions. nih.govdrugbank.com The disruption of steroidogenic enzyme expression and activity is a key mechanism through which PBDDs can exert endocrine-disrupting effects. frontiersin.org

In Vitro Toxicological Assessments of Polybrominated Dibenzo-p-dioxins

In vitro systems are essential tools for investigating the toxicity of PBDDs, allowing for the study of specific mechanisms and the screening of numerous compounds in a controlled environment.

The H295R human adrenocortical carcinoma cell line is a widely utilized in vitro model for assessing the effects of chemicals on steroidogenesis. nih.govosti.gov This cell line is advantageous because it expresses all the key genes and enzymes necessary for the synthesis of steroid hormones, including androgens and estrogens. nih.gov

Studies using H295R cells have demonstrated the effects of AhR agonists on steroidogenic pathways. For example, exposure to TCDD, a model dioxin-like compound, induces EROD activity (a measure of CYP1A1/1B1 activity) and increases the mRNA levels of CYP1A1 and CYP1B1. nih.govdrugbank.com This indicates a direct impact on the enzymatic machinery involved in steroid metabolism. The H295R assay can also measure changes in the production of key hormones like testosterone (B1683101) and estradiol. osti.gov The pattern of hormone production changes following chemical exposure can provide insights into the specific enzymes being targeted. osti.gov The consistency of results from the H295R system with effects observed in whole-animal models supports its use for screening chemicals for their potential to disrupt endocrine functions. osti.gov

Effects of the AhR Agonist TCDD on H295R Cells
Endpoint MeasuredObserved EffectReference
EROD Activity (CYP1A1/1B1)Dose-dependent induction nih.govdrugbank.com
CYP1A1 mRNA LevelsSignificantly increased nih.govdrugbank.com
CYP1B1 mRNA LevelsSignificantly increased nih.govdrugbank.com
CYP19 (Aromatase) mRNA LevelsNo significant effect nih.govdrugbank.com

The immunotoxic potential of PBDDs has been confirmed through various studies. inchem.org Dioxin-like compounds are known to cause thymus atrophy and other signs of immunotoxicity in laboratory animals. inchem.org In vitro studies using cell culture systems help to elucidate the cellular mechanisms behind these effects. Exposure to AhR agonists can lead to profound suppression of both cellular and humoral immune responses. researchgate.net For example, studies on lymphocyte subpopulations from non-human primates treated with TCDD revealed significant alterations, demonstrating the impact on the immune system. scilit.com The direct action of dioxins on thymic epithelium has also been shown, which can disrupt T-cell maturation. scilit.com These in vitro findings correlate with in vivo observations of immune suppression, confirming that PBDDs and related compounds pose a significant hazard to the immune system. inchem.org

Toxicological Effects in Laboratory Mammals and Other Organisms

Studies in laboratory mammals and wildlife have revealed a wide spectrum of toxic effects following exposure to PBDDs and other dioxin-like compounds, consistent with the AhR-mediated mechanism of action.

Laboratory Mammals: In laboratory animals, PBDDs elicit a range of toxic responses similar to those caused by their chlorinated analogs. nih.gov These effects include body weight loss, thymic atrophy, and the induction of hepatic enzymes. nih.gov Dose-response studies in rats with various PBDD congeners have shown excellent correlation between in vitro AHH induction and in vivo effects like thymic atrophy and body weight loss. nih.gov Dioxin exposure in mammals can lead to reproductive and developmental toxicity, cardiovascular issues, and neurological disturbances. frontiersin.orgewg.orgnih.gov The persistence of these compounds leads to bioaccumulation in fatty tissues, resulting in chronic toxicity. nih.govresearchgate.net

Other Organisms (Wildlife): In the environment, PBDDs and related compounds accumulate in sediments and are taken up by invertebrates, moving up the food chain. cornell.edu This process of biomagnification leads to high concentrations in top predators like fish, birds, and marine mammals. researchgate.netcornell.edu Wildlife exposure has been linked to severe reproductive and developmental problems, including eggshell thinning, reduced clutch sizes, and fetal deformities in birds. cornell.edu Fish exposed to dioxin-like compounds can exhibit histopathological alterations in the liver and kidneys, such as congestion, cellular infiltration, and necrosis. mdpi.com Furthermore, significant induction of CYP1 family genes is a common finding in the gills, liver, and kidneys of exposed fish. mdpi.com In aquatic ecosystems, these compounds can also cause hormonal changes and reduced immune function in various species. cornell.edu

Summary of Toxicological Effects of Dioxin-Like Compounds in Various Organisms
Organism TypeObserved Toxicological EffectsReference
Laboratory RatsThymic atrophy, body weight loss, hepatic enzyme induction (AHH, EROD) nih.gov
Laboratory MiceTeratogenicity (fetal malformations) nih.gov
Fish (e.g., Black Rockfish)Liver and kidney histopathological alterations, strong induction of CYP1A, CYP1B, and CYP1C genes mdpi.com
BirdsEggshell thinning, reduced clutch sizes, fetal deformities, immune suppression cornell.edu
Marine Mammals (e.g., Sea Lions, Cetaceans)Impaired immune function, increased cancer rates cornell.edu

Endocrine Disruption Mechanisms

The endocrine-disrupting effects of this compound, like other dioxin-like compounds, are primarily mediated through its interaction with the aryl hydrocarbon receptor (AHR). nih.govnih.gov The AHR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those involved in hormone synthesis, metabolism, and signaling. nih.govnih.gov

Activation of the AHR by HpBDD can lead to a cascade of events that disrupt normal endocrine function. This includes interference with the hypothalamic-pituitary-gonadal axis, which can result in altered levels of sex hormones. nih.gov For instance, studies on the chlorinated analogue, 1,2,3,4,6,7,8-heptachlorodibenzo-p-dioxin (B131705) (HpCDD), have demonstrated alterations in thyroid hormone levels. ewg.org Dioxin-like compounds have been shown to disrupt estrogen signaling by reducing both estrogen receptor levels and estrogen concentrations in the brain. nih.gov Furthermore, the activation of the AHR can lead to the induction of cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolism of various endogenous and exogenous compounds, including steroid hormones. caymanchem.com This altered metabolism can disrupt hormone homeostasis, contributing to the endocrine-disrupting effects of these compounds.

Immunotoxicological Effects in Animal Models

The immunotoxicity of this compound and related compounds has been documented in various animal models. These effects are also largely mediated by the AHR, which is expressed in various immune cells. nih.gov

Studies on the chlorinated counterpart, 1,2,3,4,6,7,8-HpCDD, have provided insights into the potential immunotoxic effects of HpBDD. For example, administration of HpCDD to mice has been shown to decrease the production of antibodies against sheep red blood cells, indicating a suppression of the humoral immune response. caymanchem.com Research has pointed to a primary defect in T-cell regulation as a mechanism for this humoral immune suppression. caymanchem.com

In vitro studies on human peripheral blood lymphocytes have shown that 1,2,3,4,6,7,8-HpCDD can induce the expression of genes related to immune function and xenobiotic metabolism, such as CYP1A1, CYP1B1, and the aryl hydrocarbon receptor repressor (AhRR). caymanchem.com It also increases ethoxyresorufin-O-deethylase (EROD) activity, a marker of CYP1A1 activity. caymanchem.com In general, dioxin exposure can lead to immunosuppressive effects by altering the function of B and T cells and inducing the expression of suppressor of cytokine signaling (Soc2) genes. nih.gov

Developmental and Reproductive Effects

The developmental and reproductive toxicity of dioxin-like compounds is a significant area of concern. Exposure to these compounds during critical developmental windows can lead to a range of adverse outcomes.

While specific studies on the developmental and reproductive effects of 1,2,3,4,6,7,8-HpBDD are limited, the well-documented effects of its chlorinated analogue, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), and other dioxins provide a strong basis for concern. nih.govresearchgate.net Dioxin exposure is known to decrease fertility, increase prenatal mortality, and cause birth defects. nih.gov In animal models, exposure to TCDD has been linked to a variety of reproductive issues, including altered sex hormone dynamics, anovulation, reduced fecundity, and delayed fetal growth. researchgate.net

The mechanisms underlying these effects are complex and involve the disruption of hormonal signaling pathways essential for normal development and reproduction. nih.gov Activation of the AHR during fetal development can adversely affect pituitary development, which plays a crucial role in regulating the reproductive system. nih.gov Studies on rats have shown that TCDD can lead to developmental abnormalities such as cleft palate and hydronephrosis. nih.govnih.gov

Genotoxicity and DNA Damage Assessment

The assessment of genotoxicity and DNA damage is a critical component of toxicological evaluation. While dioxins are not typically considered direct mutagens, there is evidence that they can contribute to DNA damage through indirect mechanisms.

Comparative Toxicology with Polychlorinated Dibenzo-p-dioxins

The toxicological profiles of PBDDs, including this compound, are often compared to their polychlorinated counterparts (PCDDs) due to their structural and mechanistic similarities.

Assessment of Relative Potency and Structure-Activity Relationships

The relative potency of different PBDD and PCDD congeners is largely determined by their ability to bind to and activate the AHR. The structure-activity relationship for these compounds is well-established, with the most potent congeners being those that have halogen atoms at the lateral positions (2, 3, 7, and 8).

Studies comparing the in vitro and in vivo responses to various PBDDs and PCDDs have shown that their structure-activity relationships are comparable. The addition of non-lateral halogen substituents or the removal of lateral ones generally reduces the activity of the compound. While direct comparative potency data for 1,2,3,4,6,7,8-HpBDD versus 1,2,3,4,6,7,8-HpCDD is scarce, studies on other congeners suggest that brominated dioxins can be as potent or, in some cases, even more potent than their chlorinated analogues in eliciting certain AHR-mediated responses. However, there can be congener- and species-specific differences in relative potencies. nih.gov For instance, one study found that the estimated median human relative effect potency (REP) for 1,2,3,4,6,7,8-HpCDD was significantly higher than that estimated for mice. nih.gov

Development and Application of Toxic Equivalency Factors (TEFs) for PBDD/Fs

To assess the risk posed by complex mixtures of dioxin-like compounds, the Toxic Equivalency Factor (TEF) concept has been developed. wikipedia.org This approach expresses the toxicity of individual congeners relative to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0. wikipedia.org

The World Health Organization (WHO) has established TEFs for a range of PCDDs and PCDFs based on a comprehensive review of toxicological data. nih.govnih.gov For PBDDs and PBDFs, the WHO has recommended, on an interim basis, using the same TEF values as their chlorinated analogues due to the similarity in their mechanisms of action and relative potencies. nih.gov This recommendation is based on the finding that the REPs for PBDDs in mammals are generally within one order of magnitude of their chlorinated counterparts. nih.gov

For 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD), the WHO has assigned a TEF of 0.01. researchgate.net Consequently, the interim TEF for this compound (HpBDD) is also considered to be 0.01. It is important to note that TEFs are associated with a degree of uncertainty, typically assumed to be at least plus or minus half a log (an order of magnitude). wikipedia.orgnih.gov The application of these TEFs allows for the calculation of a total Toxic Equivalency (TEQ) for a mixture of dioxin-like compounds, which is used for risk assessment purposes. wikipedia.orgepa.gov

Data Tables

Table 1: WHO Toxic Equivalency Factors (TEFs) for Selected Dioxin Congeners

Table 2: Summary of Toxicological Effects of 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (as an analogue for HpBDD)

Research Gaps and Future Directions in 1,2,3,4,6,7,8 Heptabromodibenzo P Dioxin Research

Refined Elucidation of Isomer-Specific Formation Pathways under Diverse Conditions

The formation of PBDD/Fs, including 1,2,3,4,6,7,8-HpBDD, is primarily an unintentional byproduct of thermal processes involving brominated flame retardants (BFRs). researchgate.netnih.gov These compounds are formed through mechanisms such as precursor formation, where BFRs like polybrominated diphenyl ethers (PBDEs) directly convert to PBDD/Fs, and de novo synthesis during incomplete combustion. researchgate.netmurdoch.edu.au

Key formation pathways include:

Precursor Pathway : Direct conversion of certain BFRs, such as PBDEs, through condensation or elimination steps. researchgate.net

De Novo Synthesis : Formation from precursor compounds during incomplete combustion processes. murdoch.edu.au

Thermal Decomposition of BFRs : The thermal degradation of BFRs produces precursors that lead to the formation of PBDD/Fs. murdoch.edu.aucdu.edu.au Studies have shown that the thermal decomposition of BFRs can occur under both oxidative and pyrolytic conditions. murdoch.edu.au

While general formation mechanisms are understood, there is a need for more refined, isomer-specific research. The degree and pattern of bromination on the precursor molecules can influence the resulting PBDD/F congeners. acs.orgnih.gov Future research should focus on elucidating the precise conditions that favor the formation of 1,2,3,4,6,7,8-HpBDD from various BFRs under a range of temperatures, oxygen concentrations, and in the presence of different catalysts. nih.govmurdoch.edu.au

Comprehensive Environmental Fate and Transport Modeling with Emphasis on 1,2,3,4,6,7,8-HpBDD

Like other persistent organic pollutants (POPs), 1,2,3,4,6,7,8-HpBDD is subject to long-range environmental transport and can be found in various environmental compartments, including air, soil, and sediment. envirocomp.comdioxin20xx.orgresearchgate.net Its hydrophobic nature leads to partitioning into organic matter and biota. envirocomp.com

Bioaccumulation and Biomagnification

A significant concern with 1,2,3,4,6,7,8-HpBDD is its potential for bioaccumulation and biomagnification. wikipedia.orgcimi.org Bioaccumulation is the process where the concentration of a substance builds up in an organism. wikipedia.org Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. cimi.orgslideshare.net Due to their persistence and lipophilicity, PBDD/Fs accumulate in the fatty tissues of organisms and magnify up the food web. cimi.orgepa.gov This has been observed in various marine and terrestrial ecosystems. epa.govnih.gov

While models exist for predicting the environmental fate of POPs, more specific data for 1,2,3,4,6,7,8-HpBDD is needed to develop comprehensive and accurate transport models. rsc.orgnih.gov This includes understanding its partitioning behavior, degradation rates in different media, and its potential for long-range atmospheric transport. envirocomp.comresearchgate.net

Development of Advanced, Sensitive, and Cost-Effective Analytical Methodologies for Trace Detection

The analysis of PBDD/Fs is challenging due to the complexity of the mixtures and the low concentrations at which they occur in environmental samples. nih.gov The determination of these compounds requires a high degree of analytical competence because of the higher adsorptivity and lability associated with the carbon-bromine bond. nih.gov

Current "gold standard" methods for dioxin analysis involve high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). researchgate.net These methods are highly sensitive and specific but are also expensive and time-consuming.

There is a pressing need to develop more advanced, sensitive, and cost-effective analytical methodologies for the trace detection of PBDD/Fs, including 1,2,3,4,6,7,8-HpBDD. waters.com This would facilitate more widespread monitoring and a better understanding of its environmental distribution.

Current Analytical Approaches

Technique Description
High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) The "gold standard" for dioxin analysis, providing high sensitivity and specificity. researchgate.net

| Atmospheric Pressure Gas Chromatography-Tandem Mass Spectrometry (APGC-MS/MS) | An alternative technique that can provide the sensitivity needed for trace-level detection of PBDD/Fs. waters.com |

Detailed Isomer-Specific Ecological Toxicological Profiling

PBDD/Fs elicit a similar spectrum of toxic responses to their chlorinated analogs, which are known to cause a range of adverse health effects. nih.gov The toxicity of these compounds is often evaluated using the toxic equivalency (TEQ) concept, where the toxicity of individual congeners is expressed relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). nih.gov

However, there is uncertainty in the toxic equivalency factors (TEFs) for many PBDD/F congeners, including 1,2,3,4,6,7,8-HpBDD. nih.gov Further research is required to develop detailed, isomer-specific ecological toxicological profiles. This includes understanding the specific mechanisms of toxicity and the dose-response relationships for various ecological receptors.

Understanding Long-Term Ecological Impacts and Environmental Risks

The persistence, bioaccumulation, and toxicity of 1,2,3,4,6,7,8-HpBDD pose long-term risks to ecosystems. service.gov.uk The presence of PBDD/Fs in the environment can lead to adverse effects on wildlife populations. epa.gov For instance, studies have shown that PBDD/Fs can be found in various environmental matrices around municipal solid waste incinerators, indicating a potential risk to the surrounding environment. researchgate.netnih.gov

A comprehensive understanding of the long-term ecological impacts requires further research into the chronic toxicity of 1,2,3,4,6,7,8-HpBDD and its effects on sensitive species and ecosystems. This includes assessing the risks associated with current environmental concentrations and predicting future trends.

Expansion of Global Monitoring Programs and Harmonization of Data for PBDD/Fs

Effective management of PBDD/Fs requires robust global monitoring data. While monitoring programs for POPs exist, the data for PBDD/Fs are less comprehensive than for PCDD/Fs. nih.govru.nl There is a need to expand global monitoring programs to include a wider range of PBDD/F congeners, including 1,2,3,4,6,7,8-HpBDD, in various environmental media and geographic locations. core.ac.ukmdpi.com

Furthermore, the harmonization of analytical methods and data reporting is crucial for comparing data across different studies and regions. envirocomp.com This will enable a more accurate assessment of global PBDD/F contamination and the effectiveness of international conventions aimed at reducing their release.

Q & A

What advanced analytical methods are recommended for detecting and quantifying 1,2,3,4,6,7,8-Heptabromodibenzo-p-dioxin in environmental samples?

Answer: Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) using a boosted efficiency ion source is a robust method for detecting brominated dioxins. Isotope dilution with 13C^{13}\text{C}-labeled internal standards (e.g., 5 µg/mL in nonane/toluene) improves precision and accuracy for trace-level quantification . Recent advancements highlight the need for method updates to replace outdated protocols, such as EPA Method 1613, which lacks optimization for brominated congeners. Emerging GC-MS/MS platforms are expected to replace high-resolution mass spectrometry (HRMS) due to comparable sensitivity and lower operational complexity .

How does the environmental formation of this compound compare to its chlorinated analogs?

Answer: Brominated dioxins can form via dehalogenation of higher-brominated congeners (e.g., octabromodibenzo-p-dioxin) in anaerobic environments, analogous to chlorinated dioxin dechlorination in sewers . In electronic waste processing, brominated dioxins are emitted during thermal degradation of brominated flame retardants, with homolog distribution patterns similar to chlorinated dioxins (e.g., dominance of hepta- and octa-congeners) . Structural differences (Br vs. Cl) may alter vapor pressure and solubility, impacting environmental partitioning .

What are the primary toxicological targets of this compound, and how do they compare to chlorinated dioxins?

Answer: While direct toxicity data for the brominated congener are limited, chlorinated analogs (e.g., 1,2,3,4,6,7,8-HpCDD) show hepatic, immunological, and endocrine disruption as sensitive endpoints in animal models, with lowest observed adverse effect levels (LOAELs) ranging from 0.1–1.0 µg/kg/day . Brominated dioxins likely exhibit similar mechanisms via aryl hydrocarbon receptor (AhR) activation but may differ in potency due to bromine’s larger atomic radius and lipophilicity. Comparative studies using toxicity equivalence factors (TEFs) for brominated congeners are urgently needed .

What methodological challenges arise in quantifying non-2,3,7,8-substituted brominated dioxins in complex matrices?

Answer: Non-2,3,7,8-substituted congeners are often overlooked due to historical focus on the 17 toxic dioxins. Advanced GC-MS/MS workflows with extended congener panels are required to capture these compounds. For example, protocols must account for co-eluting isomers and matrix interferences in biological samples (e.g., serum or adipose tissue). Laboratories should prioritize raw data transparency to enable retrospective analysis of non-targeted congeners, which may provide insights into emission sources or metabolic pathways .

How does human exposure to this compound occur, and what are the implications for longitudinal health studies?

Answer: Exposure occurs via dietary intake of contaminated fish and dairy, with bioaccumulation potentiated by the compound’s lipophilicity. NHANES data on chlorinated dioxins suggest serum levels correlate with age and adipose tissue retention . A critical research gap is understanding mobilization during weight loss, where lipolysis releases stored dioxins into the bloodstream, potentially exacerbating metabolic and immunological risks . Cohort studies should integrate congener-specific monitoring with lipid-adjusted serum analyses to assess dose-response relationships.

What are the key knowledge gaps in understanding the environmental fate of this compound?

Answer: Major gaps include:

  • Degradation Pathways: Limited data on microbial reductive debromination in sediments or soils compared to chlorinated analogs .
  • Airborne Transport: Vapor pressure and particulate-phase partitioning require empirical measurement to model long-range transport .
  • Source Apportionment: Forensic differentiation of industrial vs. thermal formation sources (e.g., waste incineration vs. electronic recycling) using homolog profiles .

How can researchers optimize experimental designs for in vivo toxicity studies of brominated dioxins?

Answer: Prioritize dose-ranging studies with sensitive endpoints (e.g., hepatic cytochrome P450 induction, thymic atrophy) and compare results to chlorinated analogs. Use AhR knockout models to isolate receptor-mediated effects. Ensure lipid normalization in tissue analyses to account for the compound’s hydrophobicity. Collaborative efforts should establish a brominated dioxin TEF framework, similar to the WHO’s system for chlorinated dioxins .

What analytical quality control measures are critical for brominated dioxin research?

Answer: Implement isotope dilution with 13C^{13}\text{C}-labeled standards for recovery correction . Validate methods using certified reference materials (CRMs) and participate in interlaboratory comparisons to assess reproducibility. Report measurement uncertainty dynamically (e.g., via Monte Carlo simulations) rather than static percentages, ensuring compliance with ISO/IEC 17025 standards .

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